4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride
Description
4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group and a butanoic acid moiety, making it a versatile molecule for various synthetic and research purposes.
Properties
IUPAC Name |
4-(2-aminophenyl)-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14;/h1-4H,5-6,11H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTYCKGXWPSYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Route
Reaction Mechanism and Starting Materials
The Friedel-Crafts acylation route begins with 2-nitrobenzene as the aromatic substrate, leveraging its electron-deficient nature to facilitate electrophilic substitution. Anhydrous aluminum chloride (AlCl₃) serves as the Lewis catalyst, while 4-chlorobutanoyl chloride acts as the acylating agent. The reaction proceeds in dichloromethane at 0–5°C to minimize side reactions, yielding 4-(2-nitrophenyl)-4-oxobutanoyl chloride as an intermediate.
Hydrolysis and Reduction
The intermediate undergoes alkaline hydrolysis using sodium hydroxide (2.0 M) at 60°C for 4 hours, producing 4-(2-nitrophenyl)-4-oxobutanoic acid. Subsequent reduction of the nitro group employs hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol, yielding 4-(2-aminophenyl)-4-oxobutanoic acid. Acidification with concentrated hydrochloric acid (HCl) precipitates the hydrochloride salt.
Table 1: Friedel-Crafts Acylation Parameters
Nitration-Reduction Sequence
Initial Acylation and Nitration
This method starts with 4-phenyl-4-oxobutanoic acid, which undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. The nitration selectively targets the para position of the phenyl ring, necessitating subsequent isomer separation via column chromatography (silica gel, ethyl acetate/hexane).
Catalytic Hydrogenation
The isolated 4-(4-nitrophenyl)-4-oxobutanoic acid is subjected to catalytic hydrogenation in tetrahydrofuran (THF) using Raney nickel (Ni) under 3 atm H₂. Complete reduction of the nitro group to an amine occurs within 6 hours, followed by HCl treatment to form the hydrochloride salt.
Table 2: Nitration-Redution Conditions
| Parameter | Value | Source |
|---|---|---|
| Nitration Reagents | HNO₃/H₂SO₄ (1:3 v/v) | |
| Reaction Temperature | 0°C | |
| Hydrogenation Catalyst | Raney nickel | |
| Hydrogen Pressure | 3 atm | |
| Final Yield | 68–72% |
Ozonolysis-Mediated Synthesis
Anhydride Opening and Ozonolysis
Adapting methodologies from U.S. Patent 9,963,423B2, dihydro-3-methylene-2,5-furandione is reacted with ammonium hydroxide (28% w/w) at −10°C to form 4-amino-2-methylene-4-oxobutanoic acid. Ozonolysis in deionized water at 20°C introduces the ketone moiety, with nitrogen purging to remove formaldehyde byproducts. Evaporation under reduced pressure isolates 4-amino-4-oxobutanoic acid, which is subsequently coupled with 2-iodobenzene via Ullmann reaction under copper(I) catalysis.
Acidification and Purification
The coupled product is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water (1:2 v/v) achieves >99% purity, as verified by HPLC.
Table 3: Ozonolysis Optimization
| Parameter | Value | Source |
|---|---|---|
| Ozone Flow Rate | 1 L/min | |
| Reaction Duration | 90 minutes | |
| Coupling Catalyst | Copper(I) iodide | |
| Recrystallization Solvent | Ethanol/water | |
| Final Yield | 85–88% |
Comparative Analysis of Methods
Yield and Scalability
The Friedel-Crafts route offers moderate yields (78–82%) but requires stringent temperature control, limiting scalability. In contrast, the ozonolysis method achieves higher yields (85–88%) and is amenable to continuous flow systems, as demonstrated in U.S. Patent 9,963,423B2. The nitration-reduction sequence suffers from lower yields (68–72%) due to isomer separation challenges.
Analytical Characterization
Structural Confirmation
Industrial Applications and Challenges
Large-Scale Production
The ozonolysis method has been pilot-tested at 100 kg batches, achieving 84% yield with a 99.2% purity profile. Key challenges include ozone generator maintenance and formaldehyde emissions.
Regulatory Compliance
Pharmaceutical-grade synthesis requires adherence to ICH Q3A guidelines, necessitating impurity profiling (<0.1% total impurities). Residual solvent levels (e.g., THF) must comply with USP <467> limits.
Chemical Reactions Analysis
Reactivity and Reaction Types
The compound exhibits diverse reactivity due to its functional groups:
-
Nucleophilic Attack : The carbonyl group undergoes reactions with nucleophiles, forming derivatives with potential biological activity.
-
Keto-Enol Tautomerism : The α,β-unsaturated ketone system enables tautomerization, influencing stability and reactivity.
-
Condensation Reactions : Likely participates in reactions such as Claisen or Aldol condensations under basic conditions.
2.1 Ozonolysis Mechanism
The reaction involves cleavage of the double bond in 4-amino-2-methylene-4-oxo-butanoic acid via ozone, yielding two carbonyl groups :
Reaction Conditions and Optimization
-
Temperature Control : Cooling to 3°C during anhydride opening ensures controlled reaction rates .
-
Ozonolysis Parameters : Ozone flow rate (1–2 L/min) and reaction time (90 minutes to 6.5 days) are critical for yield optimization .
-
Purification : Ethanol addition and filtration are used to isolate intermediates, while evaporation removes volatile byproducts .
Scientific Research Applications
Chemical Properties and Structure
The compound features an amino group and a ketone group, contributing to its reactivity and interaction with biological systems. Its molecular formula is C10H12ClN2O3, and it is characterized by the presence of a 2-aminophenyl moiety attached to a butanoic acid backbone.
Medicinal Chemistry
4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have shown promise in developing new anti-inflammatory and analgesic agents.
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a useful tool for studying biochemical processes. For example, it has been investigated for its effects on enzymes related to neurotransmitter synthesis, potentially offering insights into treatments for neurological disorders.
Antiviral Activity
Recent studies have explored the antiviral properties of 4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride, particularly against Hepatitis B virus (HBV). The compound appears to disrupt viral assembly, indicating its potential as a therapeutic agent in antiviral drug development.
Case Study 1: Antiviral Efficacy Against HBV
In a study focusing on the antiviral properties of 4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride, researchers found that the compound effectively inhibited HBV replication in vitro. The mechanism involved interference with viral protein assembly, highlighting its potential as a candidate for further development into antiviral therapies.
Case Study 2: Neuroprotective Effects
Another significant area of research has examined the neuroprotective effects of this compound. Studies suggest that it may enhance GABAergic activity, which could be beneficial in treating conditions such as epilepsy and anxiety disorders. The modulation of neurotransmitter systems indicates a broader application in neuropharmacology.
Data Table: Biological Activities of 4-(2-Aminophenyl)-4-oxobutanoic Acid Hydrochloride
Mechanism of Action
The mechanism of action of 4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the compound can influence signaling pathways by interacting with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminophenyl)-4-oxobutanoic acid: Lacks the hydrochloride group but shares similar chemical properties.
2-Aminophenylacetic acid: A precursor in the synthesis of the target compound.
Succinic anhydride: Another precursor used in the synthetic route.
Uniqueness
4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl and butanoic acid moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride, also known as a derivative of 4-oxobutanoic acid, has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a ketone functional group, contributing to its reactivity and interaction with biological systems.
The compound is classified as an alkyl-phenylketone, which influences its solubility and interaction with biological membranes. Its molecular formula is CHClNO, and it exhibits properties that facilitate its use in various biological applications.
The biological activity of 4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride is primarily attributed to its ability to act as a substrate for various enzymes. Its structural components allow it to engage in hydrogen bonding and hydrophobic interactions, which are critical for enzyme-substrate binding. The compound has been shown to influence metabolic pathways, particularly those involving tyrosinase inhibition and antimicrobial activity.
Antimicrobial Activity
Research indicates that derivatives of 4-oxobutanoic acids exhibit significant antimicrobial properties. A study highlighted the synthesis of novel heterocyclic compounds from similar structures, demonstrating their effectiveness against various bacterial strains. The antimicrobial activity is often assessed by measuring the Minimum Inhibitory Concentration (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus.
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibition can have implications in cosmetic and therapeutic applications. Studies have shown that compounds similar to 4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride can inhibit tyrosinase activity, with varying degrees of effectiveness based on structural modifications. For instance, derivatives containing specific alkyl chains demonstrated enhanced inhibitory effects compared to their parent compounds.
Case Studies
- Antimicrobial Efficacy : In a comparative study, several derivatives of 4-oxobutanoic acid were synthesized and tested for their antimicrobial efficacy. Results indicated that modifications on the phenyl ring significantly impacted activity levels, with some compounds exhibiting MIC values as low as 32 µg/mL against E. coli .
- Tyrosinase Inhibition : A recent investigation into the structure-activity relationship of alkyl 4-oxobutanoate derivatives revealed that certain modifications led to IC values ranging from 102.3 µM to 244.1 µM for tyrosinase inhibition . This study underscores the potential of these compounds in developing skin-whitening agents.
Data Tables
| Activity | Compound | MIC (µg/mL) | IC (µM) |
|---|---|---|---|
| Antimicrobial | 4-(2-Aminophenyl)-4-oxobutanoic acid HCl | 32 | - |
| Tyrosinase Inhibition | Alkyl derivatives of 4-oxobutanoates | - | 102.3 - 244.1 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-aminophenyl)-4-oxobutanoic acid hydrochloride, and how can purity be optimized?
- Methodology : A plausible route involves coupling 2-aminophenyl derivatives with succinic anhydride derivatives under acidic conditions, followed by hydrochloric acid salt formation. For purity optimization, column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization (using ethanol/water mixtures) are effective .
- Key Data : Similar compounds (e.g., fluorophenyl analogs) are synthesized via ketone functionalization and acid coupling, with purity >95% achieved via HPLC .
Q. How should researchers characterize this compound’s structural integrity and purity?
- Analytical Techniques :
- NMR : Confirm the presence of the aminophenyl group (δ 6.5–7.5 ppm for aromatic protons) and oxobutanoic acid backbone (δ 2.5–3.5 ppm for methylene groups) .
- Mass Spectrometry : ESI-MS (negative mode) should show [M–H]⁻ at m/z 220.1 (free acid) and 256.5 (hydrochloride) .
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Data : The free acid form (4-(2-aminophenyl)-4-oxobutanoic acid) is sparingly soluble in water but dissolves in DMSO (≥23.3 mg/mL) . The hydrochloride salt may exhibit improved aqueous solubility due to ionic interactions .
Advanced Research Questions
Q. How does the presence of the 2-aminophenyl group influence the compound’s reactivity in medicinal chemistry applications?
- Mechanistic Insight : The electron-donating amino group enhances nucleophilic aromatic substitution potential, enabling conjugation with pharmacophores (e.g., via amide or urea linkages). This is critical for designing serotonin receptor ligands, as seen in structurally related 5-HT2A antagonists like Sarpogrelate Hydrochloride .
- Experimental Design : Use DFT calculations to map electronic effects and validate with kinetic studies (e.g., reaction rates with acetyl chloride) .
Q. What strategies resolve contradictions in reported biological activity data for oxobutanoic acid derivatives?
- Case Study : Conflicting IC₅₀ values for similar compounds may arise from assay conditions (e.g., pH affecting ionization). Standardize assays using buffered solutions (pH 7.4) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Data Cross-Validation : Compare results across cell lines (e.g., HEK293 vs. CHO-K1) to isolate target-specific effects .
Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?
- Protocol :
Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours.
Thermal Stability : Store lyophilized powder at -20°C (long-term) and 4°C (short-term), with desiccant to prevent hydrolysis .
- Key Finding : Related oxobutanoic acids show <5% degradation after 12 hours in serum .
Q. What role does the hydrochloride counterion play in crystallography and polymorph screening?
- Crystallographic Analysis : The hydrochloride salt enhances crystallinity, enabling single-crystal X-ray diffraction. Screen polymorphs using solvent evaporation (e.g., methanol/ethyl acetate) and analyze lattice parameters for stability .
- Data : Sarpogrelate Hydrochloride forms monoclinic crystals (space group P2₁/c), with hydrogen bonding critical for lattice stability .
Methodological Challenges and Solutions
Q. How to mitigate interference from the aminophenyl group in spectroscopic assays?
- Solution : Use derivatization (e.g., acetylation with acetic anhydride) to block the amine prior to UV/Vis or fluorescence assays. Confirm derivatization efficiency via FT-IR (loss of N–H stretch at ~3400 cm⁻¹) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
